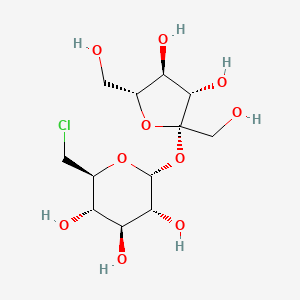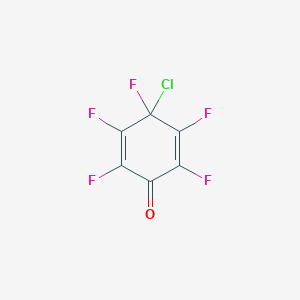![molecular formula C14H22O8 B14655556 Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol CAS No. 52251-27-1](/img/structure/B14655556.png)
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a phenyl ring, which is further connected to a methanol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol typically involves the reaction of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the aldehyde to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One common method is the catalytic hydrogenation of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: 4-(carboxymethyl)-2,5-dimethoxybenzoic acid.
Reduction: 4-(hydroxymethyl)-2,5-dimethoxyphenylmethanol derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is studied for its potential pharmacological properties. It has been investigated for its antioxidant and antimicrobial activities.
Medicine
The compound’s potential therapeutic effects are being explored in medicine. It is being studied for its ability to modulate biological pathways and its potential use in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用機序
The mechanism of action of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways by acting as a substrate or inhibitor.
類似化合物との比較
Similar Compounds
- 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde
- 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid
- 2,5-dimethoxyphenylmethanol
Uniqueness
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
52251-27-1 |
|---|---|
分子式 |
C14H22O8 |
分子量 |
318.32 g/mol |
IUPAC名 |
acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C10H14O4.2C2H4O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11;2*1-2(3)4/h3-4,11-12H,5-6H2,1-2H3;2*1H3,(H,3,4) |
InChIキー |
WIENDZOTEYBIME-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=C(C=C1CO)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
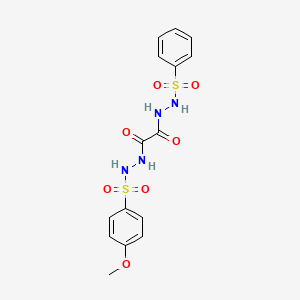
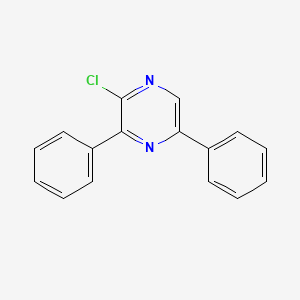

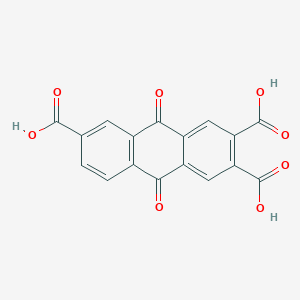
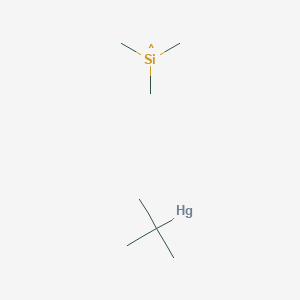

![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)
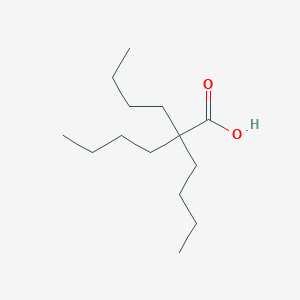
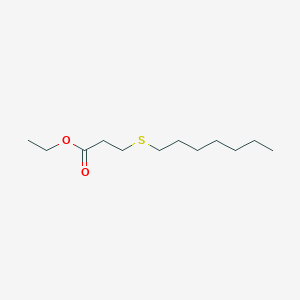
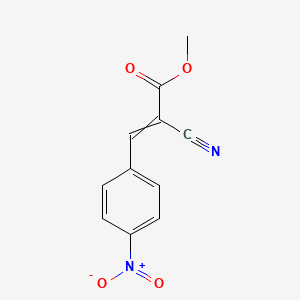
![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
